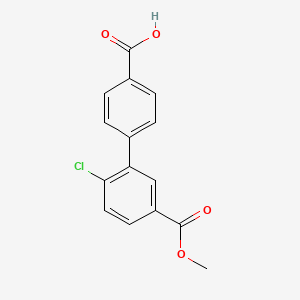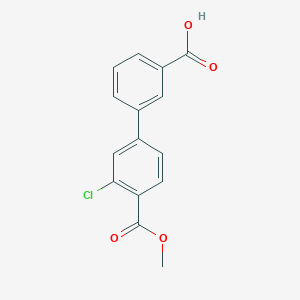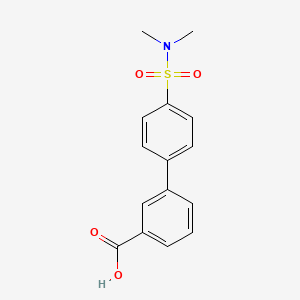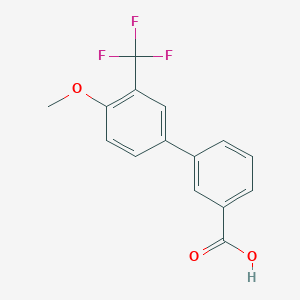
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (MTFB) is a synthetic organic compound with a wide range of applications in the scientific research community. It is a white crystalline solid with a molecular weight of 310.36 g/mol. MTFB is a versatile compound, used for a variety of purposes, such as as a reagent for the synthesis of other compounds, a catalyst for organic reactions, and a bioactive compound with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, compounds that can cause inflammation. Furthermore, 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have antioxidant and anti-apoptotic effects.
Biochemical and Physiological Effects
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is a potent inhibitor of the enzymes COX-2 and 5-LOX. This suggests that 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% may have anti-inflammatory effects. Additionally, 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have antioxidant and anti-apoptotic effects, suggesting that it may be useful in the treatment of oxidative stress-related diseases. In vivo studies have demonstrated that 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has an anti-tumor effect in mice, suggesting that it may have therapeutic potential in the treatment of cancer.
Advantages and Limitations for Lab Experiments
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable and non-toxic compound, making it safe to use in laboratory settings. Additionally, it is a versatile compound, with a wide range of applications in organic synthesis, catalysis, and bioactive compound research. However, there are some limitations to using 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments. It is a relatively expensive compound, which limits its use in some laboratory settings. Additionally, the mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood, which can limit its use in certain experiments.
Future Directions
Given the potential therapeutic applications of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%, there are numerous directions for future research. Further studies are needed to better understand the mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% and to elucidate its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%, such as in the treatment of cancer and inflammation. Additionally, further research is needed to explore the potential of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% as a reagent for organic synthesis and as a catalyst for organic reactions. Finally, research is needed to explore the potential of 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% as an additive or ingredient in food and pharmaceutical products.
Synthesis Methods
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is synthesized through a multi-step reaction process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol with aqueous sodium hydroxide to form 4-methoxy-3-trifluoromethylphenolate. This intermediate is then reacted with benzoic acid in an acid-catalyzed reaction to form 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95%.
Scientific Research Applications
3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is widely used in the scientific research community for a variety of purposes. It is used as a reagent in organic synthesis, as a catalyst for organic reactions, and as a bioactive compound with potential therapeutic applications. 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of various compounds, such as pyrazoles, quinolines, and indoles. It has also been used as a catalyst for the synthesis of heterocyclic compounds. Additionally, 3-(4-Methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been explored for its potential therapeutic applications, such as in the treatment of cancer and inflammation.
properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-6-5-10(8-12(13)15(16,17)18)9-3-2-4-11(7-9)14(19)20/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRFSBGAJYWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683412 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-67-6 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


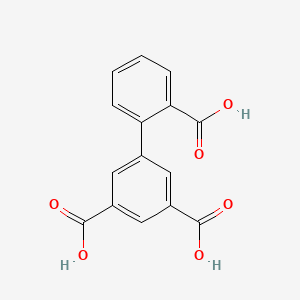
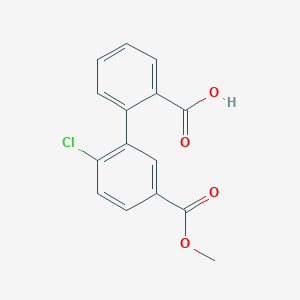
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6369733.png)
